

# "Ethyl 3,4-dimethylpent-2-enoate" chemical structure

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## Compound of Interest

Compound Name: Ethyl 3,4-dimethylpent-2-enoate

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An In-depth Technical Guide to **Ethyl 3,4-dimethylpent-2-enoate**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectroscopic characterization of **Ethyl 3,4-dimethylpent-2-enoate**. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

## Chemical Structure and Identifiers

**Ethyl 3,4-dimethylpent-2-enoate** is an unsaturated ester with the molecular formula  $C_9H_{16}O_2$ . The structure features a carbon-carbon double bond at the C2 position and two methyl groups at the C3 and C4 positions. The IUPAC name for the E-isomer is ethyl (E)-3,4-dimethylpent-2-enoate[1].

Key Identifiers:

- IUPAC Name: ethyl (E)-3,4-dimethylpent-2-enoate[1]
- Molecular Formula:  $C_9H_{16}O_2$ [1]
- Canonical SMILES: CCOC(=O)/C=C(\C)/C(C)C[1]
- InChI Key: UQNNILWTLUCUDU-SOFGYWHQSA-N[1]

- CAS Number: 21016-44-4 ((E)-isomer), 21016-45-5 ((Z)-isomer)[1][2]

## Physicochemical Properties

A summary of the key physicochemical properties of **Ethyl 3,4-dimethylpent-2-enoate** is presented in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Weight	156.22 g/mol	[1]
Computed XLogP3	2.7	[1]
Topological Polar Surface Area	26.3 Å <sup>2</sup>	[1]
Complexity	157	[1]
Monoisotopic Mass	156.115029749 Da	[1]

## Synthesis of Ethyl 3,4-dimethylpent-2-enoate

A common and effective method for the synthesis of **Ethyl 3,4-dimethylpent-2-enoate** is the Horner-Wadsworth-Emmons reaction. This olefination reaction involves the reaction of a phosphonate ylide with a ketone.

## Experimental Protocol

The following protocol is adapted from a literature procedure for the synthesis of ethyl 3,4-dimethyl-2-pentenoate[3].

Materials:

- Sodium hydride (NaH)
- Diglyme
- Triethylphosphonoacetate
- 3-Methyl-2-butanone

- Diethyl ether
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Water

#### Procedure:

- A suspension of sodium hydride (2.6 g) in diglyme (10 mL) is prepared in a flask under a nitrogen atmosphere and cooled in an ice bath to approximately  $0^\circ\text{C}$ .
- Triethylphosphonoacetate (24 g, 107 mmol) is added dropwise to the cooled suspension.
- The mixture is stirred for 30 minutes at  $0^\circ\text{C}$ .
- 3-Methyl-2-butanone (4.3 g, 50 mmol) is then added dropwise to the reaction mixture.
- The mixture is allowed to warm to ambient temperature and stirred for an additional three hours.
- After the reaction is complete, the mixture is cooled and then cautiously diluted with a large excess of water.
- The aqueous mixture is extracted with diethyl ether.
- The combined ethereal extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo to yield the product, ethyl 3,4-dimethyl-2-pentenoate.

Yield: 7.1 g (91%)[3].

## Spectroscopic Data

The structural characterization of the synthesized **Ethyl 3,4-dimethylpent-2-enoate** can be confirmed using various spectroscopic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

The  $^1\text{H}$  NMR spectrum provides characteristic signals for the protons in the molecule[3].

- $^1\text{H}$  NMR ( $\text{CDCl}_3$ ):
  - $\delta$  1.08 [6H, d,  $J=7$  Hz,  $(\text{CH}_3)_2\text{CH}$ ]
  - $\delta$  1.30 (3H, t,  $J=7$  Hz,  $\text{CH}_3\text{CH}_2\text{O}$ )
  - $\delta$  2.15 (3H, d,  $J=1.5$  Hz,  $\text{CH}_3\text{C=}$ )
  - $\delta$  4.15 (2H, q,  $J=7$  Hz,  $\text{CH}_3\text{CH}_2\text{O}$ )
  - $\delta$  5.68 (1H, br.s,  $\text{CH=C}$ )

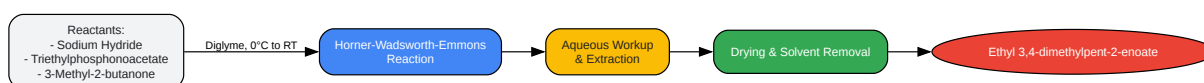
## Infrared (IR) Spectroscopy

The IR spectrum shows characteristic absorption bands for the functional groups present in the molecule[3].

- IR (neat):
  - $1705\text{ cm}^{-1}$  ( $\text{C=O}$  stretch)
  - $1640\text{ cm}^{-1}$  ( $\text{C=C}$  stretch)
  - $1385$  and  $1365\text{ cm}^{-1}$  [ $(\text{CH}_3)_2\text{C}$  bend]

## Visualized Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **Ethyl 3,4-dimethylpent-2-enoate** via the Horner-Wadsworth-Emmons reaction.



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Caption: Horner-Wadsworth-Emmons synthesis workflow.

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## References

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